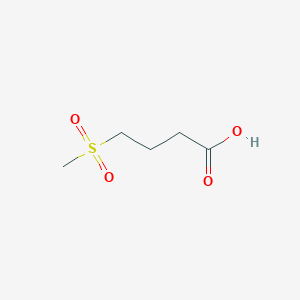

4-(Methylsulfonyl)butanoic acid

Description

4-(Methylsulfonyl)butanoic acid (IUPAC name: 2-amino-4-(methylsulfonyl)butanoic acid), also known as L-methionine sulfone, is a sulfone derivative of the essential amino acid L-methionine . It features a methylsulfonyl (-SO₂CH₃) group at the fourth carbon of the butanoic acid backbone and an amino group at the second carbon. This compound is notable for its polar sulfonyl group, which significantly increases the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to methionine (pKa ~2.3) due to the electron-withdrawing nature of the sulfone . It is commonly used as a pharmaceutical impurity reference standard and in metabolic studies due to its stability and resistance to further oxidation .

Properties

IUPAC Name |

4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSTZXHMLRSZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148928-08-9 | |

| Record name | 4-methanesulfonylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Methylsulfonyl)butanoic acid, also known as methionine sulfone, is a derivative of the amino acid methionine. This compound has garnered attention for its potential biological activities, particularly in metabolic processes and therapeutic applications. This article delves into the biological activity of 4-(Methylsulfonyl)butanoic acid, highlighting its biochemical pathways, pharmacological effects, and relevant research findings.

4-(Methylsulfonyl)butanoic acid is characterized by its sulfone group, which significantly influences its solubility and reactivity. The molecular formula is C5H11NO4S, with a molecular weight of 179.21 g/mol. The presence of the sulfone group enhances its interaction with biological systems, particularly in metabolic pathways involving sulfur-containing compounds.

Biochemical Pathways

The compound is primarily involved in the metabolism of methionine, playing a crucial role in various biochemical pathways:

- Synthesis of L-Methionine : 4-(Methylsulfonyl)butanoic acid serves as a precursor for L-methionine synthesis via enzymatic reactions in the liver. It is produced from 5'-deoxy-5'-methylthioadenosine (MTA), indicating its importance in sulfur amino acid metabolism .

- Role in Antioxidant Defense : The sulfone group contributes to the antioxidant properties of the compound, potentially aiding in cellular protection against oxidative stress .

Antioxidant Activity

Research indicates that 4-(Methylsulfonyl)butanoic acid exhibits significant antioxidant activity. This property is crucial for mitigating oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators .

Neuroprotective Properties

Emerging studies have suggested that 4-(Methylsulfonyl)butanoic acid may exert neuroprotective effects. It appears to enhance neuronal survival under stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

- Metabolic Disorders : A study highlighted the involvement of 4-(Methylsulfonyl)butanoic acid in metabolic disorders related to sulfur amino acids. Deficiencies in enzymes that metabolize this compound can lead to elevated levels of homocysteine, a risk factor for cardiovascular diseases .

- Therapeutic Applications : Clinical trials are exploring the use of this compound as an adjunct therapy for conditions such as liver disease and metabolic syndrome, where its antioxidant and anti-inflammatory properties may provide additional benefits .

- Animal Studies : In animal models, administration of 4-(Methylsulfonyl)butanoic acid has been associated with improved liver function and reduced markers of oxidative stress, supporting its potential use in hepatoprotection .

Comparative Analysis

| Biological Activity | Evidence Level | Implications |

|---|---|---|

| Antioxidant | High | Cellular protection against oxidative stress |

| Anti-inflammatory | Moderate | Potential treatment for inflammatory diseases |

| Neuroprotective | Emerging | Possible therapeutic role in neurodegenerative disorders |

Scientific Research Applications

4-(Methylsulfonyl)butanoic acid is a chemical compound with the molecular formula . While specific case studies and comprehensive data tables for 4-(Methylsulfonyl)butanoic acid are not available within the search results, related compounds and studies offer insight into its potential applications in scientific research.

Synthesis of Organic Molecules

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid can be employed as a building block in creating complex organic molecules.

Potential Role in Enzyme Inhibition and Protein Modification

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid has potential applications in biology for its role in enzyme inhibition and protein modification. It can inhibit certain enzymes by binding to their active sites, which affects biochemical pathways and leads to biological effects.

Potential Therapeutic Properties

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid has been investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Antibacterial agent

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid demonstrates antibacterial activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Development of Apoptosis-Inducing Agents

4′-(Methylsulfonyl)acetophenone can be used to synthesize 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has a potent apoptosis-inducing ability .

Examples of applications via related studies

- Study on Antibacterial Efficacy: 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid was evaluated for antibacterial activity against multiple bacterial strains, and the results showed a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL.

- Anticancer Activity Assessment: 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.

- Enzyme Inhibition Studies: The effect of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid on AChE was assessed using a colorimetric assay, which demonstrated an IC50 value of 25 µM, showing potential for neuroprotective applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(methylsulfonyl)butanoic acid with structurally or functionally related compounds:

Key Structural and Functional Differences

Sulfonyl vs. Thioether/Sulfonamide Groups The sulfonyl group (-SO₂CH₃) in 4-(methylsulfonyl)butanoic acid imparts higher polarity and acidity compared to thioether (-SCH₃) in methionine or sulfonamide (-SO₂NH-) groups in analogs like the benzodioxol derivative . This makes the compound more water-soluble but less membrane-permeable than its thioether counterpart.

Aromatic vs.

Biological Relevance Unlike methionine, which is incorporated into proteins, 4-(methylsulfonyl)butanoic acid is metabolically inert due to its sulfone group, making it useful in tracing metabolic pathways without interference .

Synthetic Accessibility The synthesis of 4-(methylsulfonyl)butanoic acid typically involves oxidation of methionine, while analogs like the isoindole derivative require multi-step coupling reactions .

Notable Research Findings

- Reactivity: The methylsulfonyl group in 4-(methylsulfonyl)butanoic acid stabilizes negative charge density on the carboxylate, enhancing its interaction with cationic species in aqueous environments .

- Biological Interactions : Derivatives with sulfonamido linkages (e.g., –19) show enhanced binding to enzymes like carbonic anhydrases due to their ability to mimic carboxylate groups .

- Thermal Stability: Sulfone-containing compounds generally exhibit higher thermal stability than thioethers, as seen in the decomposition temperatures of 4-(methylsulfonyl)butanoic acid (>200°C) vs. methionine (~160°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.